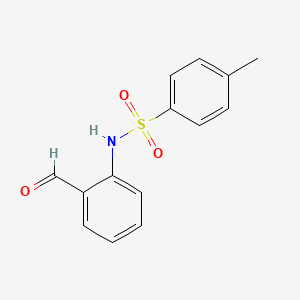

N-(2-formylphenyl)-4-methylbenzenesulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQGABDYGHEFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298010 | |

| Record name | N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-65-4 | |

| Record name | N-(2-Formylphenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 120186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6590-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide: Principles, Protocol, and Characterization

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for N-(2-formylphenyl)-4-methylbenzenesulfonamide, a valuable intermediate in organic and medicinal chemistry. We delve into the strategic retrosynthetic analysis, detail the predominant synthesis methodology via sulfonylation of 2-aminobenzaldehyde, and provide a field-tested, step-by-step experimental protocol. Key process considerations, optimization tactics, and thorough characterization of the final product are discussed to ensure scientific rigor and reproducibility. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of this key building block.

Introduction: Significance of this compound

This compound, also known as N-(2-formylphenyl)tosylamide, is a bifunctional organic molecule featuring a reactive aldehyde group and a sulfonamide moiety. This unique combination makes it a versatile precursor in the synthesis of a wide array of heterocyclic compounds, including quinolines and other nitrogen-containing ring systems of significant interest in pharmaceutical research.[1] The sulfonamide group, a well-known pharmacophore, imparts specific physicochemical properties and biological activities, while the ortho-formyl group provides a reactive handle for cyclization and condensation reactions.[2] Understanding its synthesis is crucial for leveraging its potential in constructing complex molecular architectures.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule points to a primary disconnection at the nitrogen-sulfur bond. This strategy identifies 2-aminobenzaldehyde and 4-methylbenzenesulfonyl chloride (tosyl chloride) as the most direct and commercially available starting materials. This approach is favored due to the well-established reliability of nucleophilic attack by an amine on a sulfonyl chloride.

An alternative, though less direct, disconnection could involve the C-C bond of the formyl group, suggesting a precursor like N-(2-methylphenyl)-4-methylbenzenesulfonamide which would then require a selective oxidation step. While feasible, the direct sulfonylation of the amine is generally more atom-economical and involves fewer synthetic steps.

Primary Synthesis Pathway: Sulfonylation of 2-Aminobenzaldehyde

The most efficient and widely adopted method for synthesizing this compound is the direct tosylation of 2-aminobenzaldehyde.[3]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-aminobenzaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. This is followed by the elimination of a chloride ion. A base, typically pyridine, is used both as a solvent and to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[3][4]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls and a robust purification scheme to ensure high purity of the final compound.

Materials and Reagents:

-

2-Aminobenzaldehyde (C₇H₇NO)[5]

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl) (C₇H₇ClO₂S)

-

Pyridine (C₅H₅N), anhydrous

-

Dichloromethane (DCM), anhydrous[6]

-

Hydrochloric Acid (HCl), 1M aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous pyridine (10 mL per gram of amine).

-

Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction upon addition of the sulfonyl chloride.[6]

-

Reagent Addition: Dissolve 4-methylbenzenesulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the tosyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 2-aminobenzaldehyde spot indicates reaction completion.

-

Workup - Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[3] Alternatively, for a non-aqueous workup, dilute the mixture with dichloromethane.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ solution (1x), and finally with brine (1x).[7]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexane mixture, or by column chromatography on silica gel to afford the pure this compound.[2]

Process Flow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Key Considerations and Optimization

-

Base Selection: Pyridine is highly effective but can be difficult to remove. Triethylamine (TEA) can be used as an alternative base in a solvent like DCM.[6] However, pyridine often gives cleaner reactions for this specific transformation.

-

Temperature Control: Maintaining a low temperature during the addition of tosyl chloride is crucial to prevent side reactions, such as the formation of di-tosylated products or polymerization of the aldehyde.

-

Purity of Starting Materials: 2-Aminobenzaldehyde can self-condense over time; using freshly purified or high-purity starting material is recommended for optimal yields and purity.[5]

-

Moisture Sensitivity: Tosyl chloride is sensitive to moisture and will hydrolyze to p-toluenesulfonic acid. Therefore, anhydrous conditions are essential for the reaction's success.

Spectroscopic Characterization

To validate the successful synthesis and purity of the final product, a combination of spectroscopic methods is employed. The data presented below are typical expected values based on the compound's structure.

| Technique | Parameter | Expected Value / Key Features |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | δ ~9.8-10.0 (s, 1H, -CHO), δ ~7.2-8.0 (m, 8H, Ar-H), δ ~2.4 (s, 3H, Ar-CH₃). A broad singlet for the N-H proton may also be observed. |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | δ ~190-195 (-CHO), δ ~127-145 (Ar-C), δ ~21.5 (Ar-CH₃). |

| IR (KBr) | Wavenumber (cm⁻¹) | ~3250-3300 (N-H stretch), ~1680-1700 (C=O aldehyde stretch), ~1340 & ~1160 (asymmetric and symmetric SO₂ stretch).[8][9] |

| Mass Spec. (ESI) | m/z | Calculated for C₁₄H₁₃NO₃S: 275.06. Found: [M+H]⁺ at 276.07, [M+Na]⁺ at 298.05. |

Safety, Handling, and Storage

-

Tosyl Chloride: Corrosive and a lachrymator. Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane: A suspected carcinogen. All handling should be performed in a fume hood.

-

General Precautions: The reaction can be exothermic and should be monitored carefully. Always have appropriate quenching agents (e.g., sodium bicarbonate solution) readily available.

Conclusion

The synthesis of this compound via the direct tosylation of 2-aminobenzaldehyde is a robust and reliable method. By carefully controlling reaction parameters such as temperature and moisture, and employing a thorough workup and purification procedure, high yields of the pure product can be consistently achieved. This guide provides the necessary theoretical foundation and practical steps for researchers to successfully synthesize this key chemical intermediate for applications in synthetic and medicinal chemistry.

References

- Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o463.

- ResearchGate. (n.d.). Reaction of N-tosyl-2-aminobenzaldehyde with alkynyl aldehyde.

- Elgemeie, G. H., Sayed, S. H., Ali, R. E., et al. (2013). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o660.

- ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically?

- PrepChem.com. (n.d.). Synthesis of tosylamide.

- Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., et al. (2016). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 21(11), 1466.

- Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.

- Wikipedia. (n.d.). 2-Aminobenzaldehyde.

- Ngassa, F. N., Stenfor, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.

- Ovcharenko, V. V., Baumer, V. N., et al. (2021). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1269-1273.

- PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde.

- Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark.

- Gowda, B. T., et al. (2015). 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. ResearchGate.

- Driver, T. G., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. Journal of Visualized Experiments, (131), 56848.

- CN113979878A - Preparation method of 2-aminobenzaldehyde. (n.d.). Google Patents.

- Driver, T. G., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed.

- Sharif, S., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate.

- Feldman, K. S. (n.d.). Feldman Indole Synthesis. ResearchGate.

- Supporting Information for Indole Synthesis. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide

Introduction: The Significance of the Sulfonamide Moiety in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, renowned for its presence in a wide array of therapeutic agents.[1][2] From the early antibacterial "sulfa" drugs to contemporary treatments for a variety of conditions, the sulfonamide moiety imparts crucial physicochemical and biological properties.[1] N-(2-formylphenyl)-4-methylbenzenesulfonamide, also known as 2-(p-toluenesulfonamido)benzaldehyde, is a bifunctional molecule that combines the well-established sulfonamide scaffold with a reactive aldehyde group. This unique combination makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. The presence of the aldehyde allows for a range of chemical transformations, such as the formation of imines, while the sulfonamide group can influence the molecule's conformation and biological activity.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for researchers and professionals in the fields of chemical synthesis and drug discovery.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its core structure consists of a benzaldehyde ring N-substituted with a p-toluenesulfonyl group.

| Property | Value | Source |

| CAS Number | 6590-65-4 | [3] |

| Molecular Formula | C₁₄H₁₃NO₃S | [3] |

| Molecular Weight | 275.32 g/mol | [3] |

| Appearance | White to yellow solid | Inferred from related compounds |

| Melting Point | Not explicitly reported, but expected to be a crystalline solid. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from general sulfonamide properties and synthesis workups. |

| Storage | Store in a cool, dry place, protected from light and moisture. | General laboratory practice for aldehydes and sulfonamides. |

The molecular structure of this compound has been elucidated by X-ray crystallography, revealing two monoclinic polymorphs. The dihedral angle between the two aromatic rings is a key feature of its conformation.

Synthesis of this compound

A reliable synthetic route to this compound involves a two-step process starting from 2-aminobenzyl alcohol. This method first protects the amino group as a toluenesulfonamide, followed by the selective oxidation of the primary alcohol to an aldehyde.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide

-

Rationale: This step introduces the p-toluenesulfonyl protecting group onto the aniline nitrogen. The choice of a suitable base is crucial to neutralize the HCl generated during the reaction. Pyridine can act as both a base and a solvent, while an inorganic base like sodium carbonate in a biphasic system is another effective option.

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution. If not using pyridine as the solvent, add a base such as sodium carbonate (2.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide.

-

Step 2: Synthesis of this compound

-

Rationale: This step involves the selective oxidation of the primary alcohol to an aldehyde. Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or manganese dioxide (MnO₂) are preferred to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous chlorinated solvent.

-

Procedure:

-

To a stirred solution of N-[2-(hydroxymethyl)phenyl]-4-methylbenzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) or activated manganese dioxide (5-10 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours (for PCC) or 24-36 hours (for MnO₂).

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the chromium or manganese residues, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Predicted Spectrum (in CDCl₃, 400 MHz):

-

δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).

-

δ ~7.8-8.0 ppm (m, 3H): Aromatic protons of the tosyl group ortho to the sulfonyl group and the aromatic proton on the benzaldehyde ring ortho to the formyl group.

-

δ ~7.2-7.6 ppm (m, 5H): Remaining aromatic protons.

-

δ ~2.4 ppm (s, 3H): Methyl protons of the tosyl group.

-

δ (variable, broad): A broad singlet for the N-H proton may be observed, its chemical shift being dependent on concentration and solvent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Predicted Spectrum (in CDCl₃, 100 MHz):

-

δ ~190-195 ppm: Carbonyl carbon of the aldehyde group.

-

δ ~145 ppm: Quaternary carbon of the tosyl group attached to the methyl group.

-

δ ~135-140 ppm: Quaternary carbons of the aromatic rings attached to the sulfonamide and formyl groups.

-

δ ~120-135 ppm: Aromatic CH carbons.

-

δ ~21.5 ppm: Methyl carbon of the tosyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

Predicted Key Absorptions (cm⁻¹):

-

~3300-3200 cm⁻¹: N-H stretching vibration.

-

~1700-1680 cm⁻¹: C=O stretching vibration of the aldehyde.

-

~1350-1320 cm⁻¹ and ~1170-1150 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.

-

Mass Spectrometry (MS)

-

Predicted m/z:

-

[M]+: 275.06 (calculated for C₁₄H₁₃NO₃S).

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of the formyl group, the tosyl group, and other characteristic cleavages.

-

Reactivity and Potential Applications

The dual functionality of this compound opens up numerous possibilities for its application in organic synthesis.

Key Reactions

Sources

A Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of N-(2-formylphenyl)-4-methylbenzenesulfonamide, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. The document details its structural features, physicochemical properties, a robust and validated synthesis protocol, and thorough characterization data. Furthermore, it explores the molecule's chemical reactivity and its potential as a versatile building block for the development of novel therapeutic agents, grounded in the established pharmacological importance of the sulfonamide scaffold. This guide is intended to serve as an essential resource for scientists and professionals engaged in medicinal chemistry and materials science.

Introduction: The Significance of a Bifunctional Scaffold

Sulfonamides represent a cornerstone class of compounds in pharmacology, renowned for a wide spectrum of biological activities including antibacterial, anti-inflammatory, antitumor, and hypoglycemic effects.[1][2] Their therapeutic efficacy often stems from the sulfonamide moiety's ability to act as a stable, non-hydrolyzable transition-state isostere of amides or esters and to engage in critical hydrogen bonding interactions within enzyme active sites.[3]

This compound (also known as N-(2-formylphenyl)tosylamide) is a particularly noteworthy derivative. It integrates the well-established p-toluenesulfonamide (tosyl) group with an ortho-positioned formyl (aldehyde) group on the N-phenyl ring. This unique arrangement results in a bifunctional molecule with two distinct reactive centers, offering a powerful platform for synthetic diversification and the construction of complex molecular architectures. The aldehyde serves as a versatile handle for transformations such as Schiff base formation, reductive amination, and olefination, while the acidic sulfonamide proton allows for further N-alkylation or metal coordination. This guide elucidates the fundamental chemistry and utility of this valuable synthetic intermediate.

Physicochemical Properties and Structural Elucidation

The identity and fundamental properties of this compound are well-defined. It is commercially available and can be synthesized reliably in a laboratory setting.[4][5][6]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | Internal |

| CAS Number | 6590-65-4 | [5][7] |

| Molecular Formula | C₁₄H₁₃NO₃S | [7] |

| Molecular Weight | 275.32 g/mol | [4][7] |

| Appearance | Yellow to white solid | [4] |

| Melting Point | 203-205 °C | [7] |

| Boiling Point | 445.1 ± 55.0 °C (Predicted) | [7] |

| Density | 1.333 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 7.94 ± 0.10 (Predicted) |[7] |

Molecular Structure

The structure of this compound is characterized by a tosyl group bonded to the nitrogen atom of 2-aminobenzaldehyde. A critical structural feature, confirmed in analogous crystal structures, is the formation of a strong intramolecular hydrogen bond between the sulfonamide proton (N-H) and the oxygen atom of the ortho-formyl group (C=O).[8] This interaction creates a stable, planar six-membered S(6) ring motif, which significantly influences the molecule's conformation and reactivity by locking the relative orientation of the two functional groups.[8] The two aromatic rings are typically oriented at a significant dihedral angle to each other.[8]

Synthesis and Purification

The synthesis of this compound is straightforward and can be achieved in high yield via the nucleophilic substitution of p-toluenesulfonyl chloride with 2-aminobenzaldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of related N-arylsulfonamides.[3]

Materials:

-

2-Aminobenzaldehyde (1.0 equiv.)

-

p-Toluenesulfonyl chloride (TsCl) (1.1 equiv.)

-

Anhydrous Pyridine

-

Deionized Water

-

Ethanol or Acetonitrile (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.0 equiv.) in anhydrous pyridine (approx. 5-10 mL per gram of amine). Stir the solution at room temperature until the amine is fully dissolved.

-

Reagent Addition: To the stirred solution, add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise over 10-15 minutes. The reaction may be mildly exothermic. Maintain the temperature near room temperature, using a water bath if necessary.

-

Causality Insight: Pyridine serves as both the solvent and an essential base. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation. The slow addition of TsCl prevents overheating and potential side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10-20 times the volume of pyridine used). Stir vigorously. A solid precipitate will form.

-

Self-Validation: The formation of a precipitate is the first indication of successful product synthesis. The desired product is a neutral organic solid with low aqueous solubility, whereas the pyridine hydrochloride byproduct remains dissolved in the aqueous phase.

-

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine and salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or acetonitrile, to yield this compound as a crystalline solid. Dry the final product under vacuum.

Spectroscopic Characterization

Verification of the synthesized product is achieved through standard spectroscopic methods. The following table summarizes the expected data based on the compound's structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | δ ~9.9-10.1 ppm (s, 1H, -CHO); δ ~9.5-10.5 ppm (broad s, 1H, -NH); δ ~7.1-8.0 ppm (m, 8H, Ar-H); δ ~2.4 ppm (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ ~190-195 ppm (C=O); δ ~125-145 ppm (Ar-C); δ ~21.5 ppm (Ar-CH₃) |

| IR (cm⁻¹) | ~3200-3300 (N-H stretch); ~1680-1700 (C=O aldehyde stretch); ~1340-1360 & ~1150-1170 (asymmetric and symmetric S=O stretch) |

| Mass Spec (ESI-MS) | m/z 276.07 [M+H]⁺, 298.05 [M+Na]⁺ |

Reactivity and Potential Applications

The true value of this compound for researchers lies in its dual reactivity, making it a versatile intermediate in drug development and organic synthesis.

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry

-

Scaffold for Library Synthesis: The formyl group is an ideal anchor for combinatorial chemistry. Reaction with a diverse set of primary amines via reductive amination can rapidly generate a large library of secondary amine derivatives. These libraries are invaluable for screening against biological targets like kinases, proteases, and receptors.

-

Development of Enzyme Inhibitors: The N-benzylbenzenesulfonamide core is present in inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[9] This compound provides a direct precursor to analogues for structure-activity relationship (SAR) studies in this area.

-

Synthesis of Heterocycles: The ortho-amino aldehyde functionality (in its precursor form) is a classic starting point for synthesizing various heterocyclic ring systems (e.g., quinolines via Friedländer annulation). The tosyl-protected derivative can be used in modified cyclization strategies to produce novel heterocyclic scaffolds with potential therapeutic value.

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its straightforward preparation, well-defined structure, and, most importantly, its dual-functional nature provide chemists with a reliable and versatile platform. For researchers and professionals in drug development, this compound offers an efficient entry point to diverse chemical libraries and complex molecular targets, leveraging the proven biological significance of the sulfonamide scaffold.

References

- Yoo, E. J., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660.

- Abbassi, N., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3304.

- CAS 6590-65-4 | this compound. (n.d.). Hoffman Fine Chemicals.

- 4-Formyl-N-methylbenzenesulfonamide | C8H9NO3S. (n.d.). PubChem.

- 4-formyl-N-methyl-N-(2-sulfanylethyl)benzenesulfonamide | C10H13NO3S2. (n.d.). PubChem.

- How to synthesis 4-formylbenzenesulfonamide practically? (2016). ResearchGate.

- 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (2010). Organic Syntheses.

- Mphahlele, M. J., et al. (2019). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 24(15), 2758.

- Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Thenmozhi, S., et al. (2011). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o14.

- 4-Methyl-N-(2-methylphenyl)benzenesulfonamide. (2015). ResearchGate.

- Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]. (n.d.). International Union of Crystallography.

Sources

- 1. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 6590-65-4|this compound|BLD Pharm [bldpharm.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. N-(2-FORMYLPHENYL)-4-METHYL-BENZENESULF& CAS#: 6590-65-4 [amp.chemicalbook.com]

- 8. N-(2-Formylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide

CAS Number: 6590-65-4

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a member of the sulfonamide class of organic compounds. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This functional group is a cornerstone in medicinal chemistry, with a rich history of therapeutic applications.[1] The broader family of sulfonamides has been extensively explored, leading to the development of antibacterial, antifungal, antitumor, and hypoglycemic agents.[1] A significant area of research for sulfonamides is their activity as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on the well-established pharmacology of the sulfonamide class. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential applications of novel sulfonamide derivatives.

Chemical Properties and Characterization

A summary of the key chemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, other physical properties such as melting point and solubility are not consistently reported in publicly available literature and would require experimental determination.

| Property | Value | Source |

| CAS Number | 6590-65-4 | [2] |

| Molecular Formula | C₁₄H₁₃NO₃S | [2] |

| Molecular Weight | 275.32 g/mol | [2] |

| Appearance | Yellow to white solid (predicted) | [3] |

| Storage | Sealed in a dry place at room temperature (20 to 22 °C) | [3] |

Synthesis of this compound: A Proposed Protocol

The following protocol is a representative procedure that a skilled chemist could use as a starting point for the synthesis of the title compound.

Reaction Scheme:

Sources

A Comprehensive Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide

This guide provides an in-depth analysis of N-(2-formylphenyl)-4-methylbenzenesulfonamide, a molecule of significant interest in synthetic chemistry and drug discovery. We will explore its fundamental properties, synthesis, characterization, and potential applications, grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Core Molecular Identity

This compound, also known as N-(2-formylphenyl)tosylamide, belongs to the sulfonamide class of organic compounds. Sulfonamides are characterized by a sulfonyl group connected to an amine. This functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] The presence of a reactive aldehyde (formyl) group on the phenyl ring ortho to the sulfonamide linkage makes this molecule a versatile building block for further chemical transformations.

Molecular Formula and Weight

The fundamental identifiers for this compound are its chemical formula and molecular weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₃NO₃S | [3][4] |

| Molecular Weight | 275.32 g/mol | [3][4] |

| CAS Number | 6590-65-4 | [3][4] |

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and formulation. Below is a summary of the known and predicted properties of this compound.

| Property | Value | Notes |

| Melting Point | 203-205 °C | Experimental |

| Boiling Point | 445.1 ± 55.0 °C | Predicted |

| Density | 1.333 ± 0.06 g/cm³ | Predicted |

| pKa | 7.94 ± 0.10 | Predicted; refers to the sulfonamide N-H proton |

Data sourced from ChemicalBook.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-aminobenzaldehyde and 4-methylbenzenesulfonyl chloride (tosyl chloride). This is a standard and reliable method for forming sulfonamides.

Synthetic Pathway

The reaction proceeds by the nucleophilic attack of the amino group of 2-aminobenzaldehyde on the electrophilic sulfur atom of tosyl chloride. A base, typically pyridine, is used to catalyze the reaction and to neutralize the hydrochloric acid byproduct that is formed.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a self-validating system based on established methodologies for sulfonamide synthesis.[5][6]

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous pyridine (10 mL per gram of amine).

-

Reaction Initiation : Cool the solution to 0 °C in an ice bath. Add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, pour the mixture into ice-cold water (100 mL). This will cause the product to precipitate.

-

Purification : Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove pyridine hydrochloride. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Validation : Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Reactivity and Potential Applications

The unique bifunctional nature of this molecule—containing both a nucleophilic sulfonamide and an electrophilic aldehyde—renders it a valuable intermediate in organic synthesis and a scaffold for drug discovery.

Key Reactive Sites

The molecule's reactivity is dominated by its two primary functional groups.

Caption: Reactivity map showing the key functional groups and their potential transformations.

-

Formyl Group : The aldehyde is susceptible to nucleophilic attack. It can readily undergo reactions such as reductive amination to form secondary amines, Wittig reactions to form alkenes, and various condensation reactions (e.g., aldol, Knoevenagel) to build molecular complexity.

-

Sulfonamide N-H : The proton on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can act as a nucleophile in alkylation or acylation reactions.

Applications in Drug Discovery

The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] The this compound scaffold can serve as a starting point for the synthesis of novel therapeutic agents. The aldehyde group provides a convenient handle for introducing diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug design programs. For instance, it can be used to synthesize Schiff bases or other heterocyclic systems known for their biological relevance.

Conclusion

This compound is a compound with significant potential, underpinned by its well-defined physicochemical properties and versatile chemical reactivity. Its synthesis is straightforward, relying on robust and well-understood chemical transformations. For researchers in medicinal chemistry and organic synthesis, this molecule represents a valuable platform for the development of novel compounds with potential therapeutic applications. The dual functionality offers a strategic advantage for creating diverse molecular libraries aimed at various biological targets.

References

- Hoffman Fine Chemicals. (n.d.). CAS 6590-65-4 | this compound.

- Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., et al. (2012). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. National Center for Biotechnology Information.

- El-Sayed, N. N. E., Elgemeie, G. H., & Yoo, K. H. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. National Center for Biotechnology Information.

- Mkhize, S. P., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.

- Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.

Sources

- 1. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. N-(2-FORMYLPHENYL)-4-METHYL-BENZENESULF& CAS#: 6590-65-4 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. par.nsf.gov [par.nsf.gov]

A Comprehensive Spectroscopic and Synthetic Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide

This technical guide provides an in-depth analysis of the spectroscopic properties and a reliable synthetic route for N-(2-formylphenyl)-4-methylbenzenesulfonamide. While direct, comprehensive spectroscopic data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs to present a predictive yet scientifically grounded characterization. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of this compound's structural features.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents[1]. The strategic placement of a formyl group at the ortho position of the N-phenyl ring introduces a reactive handle for further chemical transformations, making this compound a valuable intermediate for constructing more complex molecular architectures.

Molecular Structure

The molecular structure of this compound consists of a 4-methylbenzenesulfonyl group attached to the nitrogen atom of a 2-aminobenzaldehyde moiety.

Figure 1: Molecular structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process involving the sulfonylation of 2-aminobenzyl alcohol followed by oxidation of the resulting alcohol to the aldehyde. This approach is adapted from established procedures for analogous compounds[1][2].

Step 1: Synthesis of N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran (THF) and water.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add 4-toluenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired sulfonamide alcohol.

Step 2: Oxidation to this compound

-

Oxidation Setup: Dissolve the N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide (1.0 eq) from the previous step in dry dichloromethane (DCM).

-

Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (2.0 eq) to the solution at room temperature. The use of PCC is a mild and effective method for oxidizing primary alcohols to aldehydes[2].

-

Reaction Monitoring: Stir the reaction mixture for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Workup and Purification: After the reaction is complete, filter the mixture through a pad of silica gel or Celite to remove the chromium salts, washing with DCM. The filtrate is then concentrated, and the resulting crude product is purified by recrystallization or column chromatography to afford the final product, this compound.

Figure 2: Synthetic workflow for this compound.

Spectroscopic Data Analysis

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including N-(2-formylphenyl)benzenesulfonamide[2] and various N-aryl-4-methylbenzenesulfonamides[3][4][5].

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the methyl group, the sulfonamide N-H proton, and the aldehyde proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~10.0 | s | Aldehyde CHO | The formyl proton is highly deshielded and typically appears as a singlet in this region. |

| ~9.5 | br s | N-H | The sulfonamide proton is acidic and often appears as a broad singlet. Its chemical shift can be concentration-dependent. |

| 7.8-8.0 | m | Aromatic H (formylphenyl ring) | Protons ortho and para to the electron-withdrawing formyl group are expected to be downfield. |

| 7.6-7.8 | d | Aromatic H (tosyl ring) | Protons ortho to the sulfonyl group on the tosyl ring. |

| 7.1-7.4 | m | Aromatic H (formylphenyl and tosyl rings) | Remaining aromatic protons. |

| 2.3-2.4 | s | CH₃ | The methyl protons of the tosyl group will appear as a characteristic singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of the aldehyde carbonyl carbon, in addition to the aromatic and methyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~190 | Aldehyde C=O | The carbonyl carbon of the aldehyde is highly deshielded. |

| 144-145 | Aromatic C (tosyl ring) | Quaternary carbon attached to the methyl group. |

| 135-140 | Aromatic C (quaternary) | Quaternary carbons attached to the sulfonyl and amino groups. |

| 120-135 | Aromatic CH | Aromatic carbons from both rings. |

| ~21.5 | CH₃ | The methyl carbon of the tosyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the N-H, C=O, and S=O functional groups. The data is predicted based on typical values for sulfonamides and aromatic aldehydes[6][7].

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3250 | N-H stretch |

| ~1690 | C=O stretch (aldehyde) |

| ~1340 | S=O asymmetric stretch |

| ~1160 | S=O symmetric stretch |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

-

Molecular Formula: C₁₄H₁₃NO₃S

-

Molecular Weight: 275.32 g/mol

-

Predicted Molecular Ion (M⁺): m/z = 275

The primary fragmentation pathway for sulfonamides often involves the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂)[8].

| Predicted m/z | Fragment |

| 275 | [M]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 120 | [HNC₆H₄CHO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 65 | [C₅H₅]⁺ |

digraph "Fragmentation_Pathway" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];M [label="[C₁₄H₁₃NO₃S]⁺˙\nm/z = 275"]; F1 [label="[CH₃C₆H₄SO₂]⁺\nm/z = 155"]; F2 [label="[HNC₆H₄CHO]⁺\nm/z = 120"]; F3 [label="[C₇H₇]⁺\nm/z = 91"];

M -> F1 [label="- •NHC₆H₄CHO"]; M -> F2 [label="- •SO₂C₆H₄CH₃"]; F1 -> F3 [label="- SO₂"]; }

Sources

- 1. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Formylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of N-(2-formylphenyl)-4-methylbenzenesulfonamide and its Analogs

This guide provides an in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of N-(2-formylphenyl)-4-methylbenzenesulfonamide. Due to the public availability of comprehensive data for the closely related di-sulfonated analog, N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, this document will utilize its crystal structure as a primary case study to illustrate the core principles and experimental workflows. The techniques and interpretations presented are directly applicable to the target compound and other sulfonamide derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. The three-dimensional arrangement of atoms within a sulfonamide molecule, and how these molecules pack together in a solid state, are critical determinants of their physicochemical properties, such as solubility and bioavailability. Consequently, single-crystal X-ray diffraction stands as an indispensable tool for the unambiguous determination of their molecular structure at the atomic level.[1][2] This guide will delve into the practical and theoretical aspects of this powerful analytical technique.

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles of crystallography.[3][4]

The Art and Science of Crystal Growth

The first and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[3][5] For organic molecules like sulfonamides, slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystal Growth of a Sulfonamide Analog

-

Solvent Selection: A binary solvent system, such as n-hexane/CH₂Cl₂, is often effective. The target compound should be soluble in one solvent (CH₂Cl₂) and less soluble in the other (n-hexane).

-

Solution Preparation: Prepare a concentrated solution of the sulfonamide derivative in a minimal amount of the more soluble solvent.

-

Inducing Crystallization: Slowly introduce the less soluble solvent or allow for slow evaporation of the more volatile solvent in a loosely covered vial. The key is to allow the crystals to form gradually, which promotes the growth of well-ordered, single crystals.

-

Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), they should be carefully harvested and mounted for data collection.[4]

Causality in Experimental Choices: The choice of solvent is critical; it directly influences the crystal packing and can even lead to the formation of different polymorphs (different crystal structures of the same compound). Slow crystal growth is paramount to minimize defects and obtain a crystal that will diffract X-rays uniformly.

Sources

- 1. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. fiveable.me [fiveable.me]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

A Technical Guide to the Solubility of N-(2-formylphenyl)-4-methylbenzenesulfonamide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the solubility characteristics of N-(2-formylphenyl)-4-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound in a laboratory setting.

Introduction: Understanding the Importance of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, which incorporates both a sulfonamide and an aldehyde functional group, understanding its solubility profile is paramount for a range of applications, from reaction chemistry and purification to formulation and bioavailability studies in drug discovery.[1] Inadequate solubility can present significant challenges, hindering accurate experimental results and impeding the transition from laboratory research to practical application. This guide offers a predictive analysis of the compound's solubility based on its molecular structure and provides robust methodologies for its empirical determination.

Predicted Solubility Profile of this compound

Direct, quantitative solubility data for this compound is not extensively available in the public domain. However, a reliable prediction of its solubility can be derived from its structural features and the well-established principle of "like dissolves like."[1]

The molecule possesses both polar and non-polar characteristics. The presence of the sulfonamide (-SO₂NH-) and formyl (-CHO) groups introduces polarity and the potential for hydrogen bonding. The two aromatic rings (a phenyl and a tolyl group) contribute to its non-polar, hydrophobic nature.

Based on this structure, the following solubility profile is anticipated:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known to effectively solvate a wide range of organic compounds, including other sulfonamides.[2]

-

Moderate to Good Solubility: In chlorinated solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), and in moderately polar solvents like ethyl acetate and acetone. The synthesis of a related compound, N-(2-formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, involves recrystallization from a mixture of n-hexane and CH₂Cl₂, indicating good solubility in dichloromethane.[3]

-

Low to Negligible Solubility: In non-polar aliphatic hydrocarbon solvents such as n-hexane and cyclohexane. The aforementioned recrystallization procedure suggests that n-hexane acts as an anti-solvent, precipitating the compound from a dichloromethane solution.[3]

-

Sparingly Soluble to Insoluble: In water. The large, non-polar surface area of the aromatic rings is expected to dominate, leading to poor aqueous solubility. While the sulfonamide and formyl groups can interact with water, these interactions are unlikely to overcome the hydrophobicity of the bulk of the molecule.[4]

The acidic proton on the sulfonamide nitrogen suggests that the solubility of this compound may be enhanced in aqueous basic solutions (e.g., 5% sodium hydroxide) due to the formation of a more polar salt.[4] Conversely, it is not expected to be soluble in acidic solutions like 5% hydrochloric acid.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically determine the solubility of this compound, a systematic approach is recommended. The following protocol is a self-validating system designed to provide a comprehensive understanding of the compound's solubility across a range of relevant solvents.

Materials and Equipment

-

This compound (solid)[5]

-

A selection of solvents:

-

Water (deionized)

-

Diethyl ether

-

5% Sodium hydroxide (aq)

-

5% Sodium bicarbonate (aq)

-

5% Hydrochloric acid (aq)

-

Concentrated sulfuric acid

-

Methanol

-

Ethanol

-

Acetone

-

Ethyl acetate

-

Dichloromethane

-

Dimethyl sulfoxide (DMSO)

-

n-Hexane

-

-

Small test tubes

-

Vortex mixer

-

Analytical balance

-

Pipettes

Qualitative Solubility Assessment Workflow

This initial screening provides a rapid assessment of solubility in key solvent classes.

Sources

An In-depth Technical Guide to N-(2-formylphenyl)-4-methylbenzenesulfonamide for Advanced Research

This guide provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of N-(2-formylphenyl)-4-methylbenzenesulfonamide, a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. Drawing upon established principles and data from analogous compounds, this document offers a detailed exploration of its synthesis, structural features, and potential therapeutic applications.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] This class of compounds has yielded numerous therapeutic agents, including antibacterial, antifungal, antitumor, and hypoglycemic drugs.[1] The incorporation of a formylphenyl group into the sulfonamide backbone, as seen in this compound, presents a unique scaffold for the design of novel therapeutics. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in the pursuit of new drug candidates.

Molecular and Physicochemical Profile

This compound is a solid, typically appearing as a yellow to white powder.[3] While comprehensive experimental data on its physical properties are not widely available, its fundamental characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 6590-65-4 | [4] |

| Molecular Formula | C₁₄H₁₃NO₃S | [4] |

| Molecular Weight | 275.32 g/mol | [4] |

| Appearance | Yellow to white solid | [3] |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Not available | [3] |

| Storage | Sealed in a dry environment at room temperature (20-22 °C) | [3] |

Synthesis and Purification

A robust and reliable synthesis of this compound can be conceptualized based on established methodologies for similar sulfonamides. The following proposed protocol leverages the reaction of 2-aminobenzaldehyde with 4-methylbenzenesulfonyl chloride.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) in pyridine (10 volumes).

-

Addition of Reagent: To the stirred solution, add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the purified this compound.

Rationale: This method is adapted from the synthesis of structurally related sulfonamides, where a primary amine reacts with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.[5] Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid byproduct.

Structural Characterization and Spectroscopic Data

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons of the tolyl group (~2.4 ppm).- Aromatic protons of the tolyl group appearing as two doublets (~7.3-7.8 ppm).- Aromatic protons of the formylphenyl group appearing as multiplets in the downfield region (~7.2-8.0 ppm).- A singlet for the aldehyde proton at a significantly downfield chemical shift (>9.5 ppm).- A broad singlet for the sulfonamide N-H proton, the chemical shift of which can be variable and concentration-dependent. |

| ¹³C NMR | - A signal for the methyl carbon of the tolyl group (~21 ppm).- Multiple signals in the aromatic region (110-150 ppm).- A signal for the carbonyl carbon of the aldehyde group in the downfield region (>190 ppm). |

| IR Spectroscopy | - N-H stretching vibration (~3200-3300 cm⁻¹).- C=O stretching of the aldehyde (~1680-1700 cm⁻¹).- Asymmetric and symmetric SO₂ stretching vibrations (~1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively). |

| Mass Spectrometry | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (275.32).- Characteristic fragmentation patterns including the loss of SO₂. |

Justification: The predicted ¹H NMR chemical shifts are based on data from N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, which shows similar proton environments.[5] The IR and mass spectrometry predictions are based on the known spectroscopic behavior of sulfonamide and aldehyde functional groups.

Molecular Geometry

Based on crystal structure analyses of related sulfonamides, the geometry around the sulfur atom is expected to be a distorted tetrahedron.[1][2] The nitrogen atom is likely to be trigonal planar. The dihedral angle between the two aromatic rings will be a key determinant of the molecule's overall conformation.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the aldehyde and the sulfonamide.

Caption: Key reactivity sites of this compound.

-

Aldehyde Group: This group is susceptible to nucleophilic attack, making it a prime site for derivatization. It can undergo a wide range of reactions, including:

-

Reductive amination to introduce new amine functionalities.

-

Wittig reactions to form alkenes.

-

Grignard reactions to form secondary alcohols.

-

Oxidation to the corresponding carboxylic acid.

-

-

Sulfonamide Group: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation. The sulfonamide bond itself is generally stable but can be cleaved under harsh acidic or basic conditions.

The compound should be stored in a dry environment to prevent hydrolysis of the sulfonamide linkage and potential degradation of the aldehyde group.[3]

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents.

-

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases and proteases.[1] The formylphenyl moiety can be tailored to interact with specific residues in an enzyme's active site.

-

Antibacterial Agents: The sulfonamide core is a well-established pharmacophore for antibacterial drugs.[6]

-

Anticancer and Antiviral Activity: Numerous benzenesulfonamide derivatives have demonstrated potential as anticancer and antiviral agents.[6]

-

Molecular Probes: The aldehyde group can be used to covalently link the molecule to biological targets, making it a potential tool for chemical biology research.

Conclusion

This compound is a versatile molecule with significant potential in medicinal chemistry and drug discovery. While further experimental characterization is warranted, this guide provides a solid foundation for researchers by outlining its key physicochemical properties, a plausible synthetic route, and its potential for therapeutic applications. The strategic combination of the sulfonamide pharmacophore and a reactive aldehyde handle makes this compound a valuable building block for the synthesis of novel bioactive molecules.

References

- Kim, S.-G. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o660. [Link]

- Hoffman Fine Chemicals. (n.d.). CAS 6590-65-4 | this compound.

- Abbassi, N., Rakib, E. M., Hannioui, A., Zouihri, H., El Ammari, L., & Mezziane, J. (2011). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3304. [Link]

- Jubie, S., Antony, S. A., & Kalirajan, R. (2011). N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o660. [Link]

- You, C., Yao, F., Yan, T., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. RSC Advances, 6(82), 78951-78956. [Link]

- Fotsing, J. R., Teyim, P., Fekam, F. B., Mbekou, I. M. K., Mbouangouere, R., Kirsch, G., & Sielinou, V. T. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(21), 5099. [Link]

Sources

- 1. N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. N-(2-FORMYLPHENYL)-4-METHYL-BENZENESULF& CAS#: 6590-65-4 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. N-(2-Formylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of N-(2-formylphenyl)-4-methylbenzenesulfonamide: Starting Materials and Methodologies

Introduction

N-(2-formylphenyl)-4-methylbenzenesulfonamide, a key intermediate in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest, presents a unique synthetic challenge due to the presence of both an aldehyde and a sulfonamide functionality. This guide provides an in-depth technical overview of the primary synthetic routes to this molecule, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern the reactions. The protocols and insights presented herein are curated for researchers, scientists, and professionals in drug development, aiming to provide a robust framework for the successful synthesis of this versatile building block.

Core Synthetic Strategy: The Sulfonylation of 2-Aminobenzaldehyde

The most direct and widely employed strategy for the synthesis of this compound involves the reaction of 2-aminobenzaldehyde with p-toluenesulfonyl chloride (TsCl) . This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, forms the robust sulfonamide bond.

Mechanism of Sulfonylation

The reaction proceeds via the nucleophilic attack of the amino group of 2-aminobenzaldehyde on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The presence of a base is crucial for this transformation. The base serves two primary purposes: to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Mechanism of N-tosylation.

Primary Starting Materials: A Closer Look

2-Aminobenzaldehyde

This ortho-substituted aniline is the foundational building block providing the aminophenyl aldehyde core.

-

Properties: It is a yellow solid with a low melting point and is soluble in water.[1]

-

Procurement and Purity: Commercially available, but its stability can be a concern. 2-Aminobenzaldehyde is prone to self-condensation reactions, and therefore, its purity should be assessed before use, for instance, by checking its melting point or through spectroscopic methods.[1]

-

In-situ Generation: For critical applications, 2-aminobenzaldehyde can be prepared immediately prior to use by the reduction of 2-nitrobenzaldehyde. Common reducing agents for this transformation include iron powder in acidic media or tin(II) chloride.[1][2]

p-Toluenesulfonyl Chloride (TsCl)

Also known as tosyl chloride, this reagent is the source of the 4-methylbenzenesulfonyl (tosyl) group.

-

Properties: It is a white to off-white solid with a characteristic pungent odor.[3] It is a lachrymator and should be handled with appropriate personal protective equipment in a fume hood.[4]

-

Purity and Handling: The purity of TsCl is critical for achieving high yields. Old or improperly stored TsCl may contain p-toluenesulfonic acid due to hydrolysis. This acidic impurity can interfere with the reaction. Recrystallization from a suitable solvent like petroleum ether can be performed to purify the reagent.[3][5]

The Base: A Critical Choice

The choice of base significantly influences the reaction rate and yield. Both organic and inorganic bases are employed.

-

Pyridine: Often used as both a base and a solvent, pyridine is effective in catalyzing the reaction and scavenging the HCl produced.

-

Triethylamine (TEA): A non-nucleophilic organic base that is a common alternative to pyridine, particularly when the reaction is conducted in a solvent like dichloromethane (DCM).[6]

-

Aqueous Alkali (e.g., KOH, NaOH): In what is known as the Schotten-Baumann reaction condition, an aqueous solution of a strong base can be used. This biphasic system is often vigorous and requires careful control of temperature and stirring.[7]

Alternative Synthetic Routes

While the direct sulfonylation of 2-aminobenzaldehyde is the most common approach, alternative strategies exist, which may be advantageous in specific contexts.

Route 2: Reduction of a Nitro Precursor

An alternative pathway involves the synthesis of N-(2-nitrophenyl)-4-methylbenzenesulfonamide followed by the reduction of the nitro group to an amine, which is then formylated. However, a more direct adaptation is to first synthesize this compound from a different starting material. For instance, a related synthesis starts with 2-nitrobenzaldehyde, which is reduced to 2-aminobenzaldehyde and then immediately reacted in situ.[2]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound.

Protocol 1: Synthesis using Pyridine as Base and Solvent

This is a widely adopted method due to its operational simplicity.

Materials:

-

2-Aminobenzaldehyde

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM) or Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzaldehyde in pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis using Triethylamine in Dichloromethane

This protocol is suitable for researchers who prefer to avoid the use of pyridine.

Materials:

-

2-Aminobenzaldehyde

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Dissolve 2-aminobenzaldehyde in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution and stir for 10-15 minutes.[6]

-

Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[6]

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product as described in Protocol 1.

Caption: General synthetic workflow.

Quantitative Data Summary

While yields can vary based on the scale and specific conditions, the following table provides a general expectation for the synthesis of sulfonamides from amines and sulfonyl chlorides.